Home > Products > Screening Compounds P147599 > 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide - 862807-27-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-2875032
CAS Number: 862807-27-0
Molecular Formula: C21H22FN3O3S2
Molecular Weight: 447.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound serves as a building block for developing new glucokinase activators. Glucokinase is an enzyme that plays a vital role in glucose homeostasis, making it a therapeutic target for type 2 diabetes.

Relevance: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the core benzothiazole and benzamide moieties with 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Both compounds also possess a sulfonamide group, although the specific substituents on the sulfonamide nitrogen differ.

Compound Description: This compound, along with other N-benzothiazol-2-yl benzamide derivatives, is being investigated as a potential activator of human glucokinase.

Relevance: N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide exhibits the same benzothiazole core, benzamide linker, and sulfonamide group as 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. While the substituents on the sulfonamide differ, the overall structural similarities place them within the same chemical class of potential glucokinase activators.

Compound Description: This compound is a member of the N-benzothiazol-2-yl benzamide family, which are being explored as potential glucokinase activators.

Relevance: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide and 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide share the benzothiazole, benzamide, and sulfonamide structural features. Despite variations in the sulfonamide substituents, the shared core structures make them part of the same chemical category of potential glucokinase activators.

Compound Description: This compound belongs to the N-benzothiazol-2-yl benzamide group, which are potential glucokinase activators.

Relevance: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide shares a common benzothiazole core, benzamide linker, and sulfonamide group with 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. The difference lies in the specific substituents on the sulfonamide nitrogen. Despite this difference, the shared structural features classify them within the same chemical group as potential glucokinase activators.

Compound Description: This compound is part of the N-benzothiazol-2-yl benzamide group, which are potential glucokinase activators.

Relevance: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide exhibits a structural similarity to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Both compounds contain the benzothiazole core, benzamide linker, and a sulfonamide group. Despite the variations in the sulfonamide substituents and the presence of a fluorine atom in the target compound, the shared core structures categorize them within the same chemical class of potential glucokinase activators.

Compound Description: This compound is a derivative of N-benzothiazol-2-yl benzamide and is considered a potential glucokinase activator.

Relevance: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide and 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide belong to the same chemical family due to the presence of a benzothiazole core, a benzamide linker, and a sulfonamide group. Despite variations in the sulfonamide substituents and the presence of a fluorine atom in the target compound, they share key structural similarities.

Compound Description: This compound is a member of the N-benzothiazol-2-yl benzamide group, which are being studied as potential glucokinase activators.

Compound Description: This compound is another derivative of N-benzothiazol-2-yl benzamide explored for its potential glucokinase activator activity.

Relevance: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide possesses the same benzothiazole core, benzamide linker, and sulfonamide group as 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. The difference lies in the substituents on the sulfonamide nitrogen and the fluorine atom in the target compound. Despite these variations, the shared structural features group them within the same chemical category of potential glucokinase activators.

Compound Description: This compound is a member of the N-benzothiazol-2-yl benzamide group, which are being investigated as potential glucokinase activators.

Relevance: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide and 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide share the core benzothiazole and benzamide moieties, as well as a sulfonamide group. They exhibit similar structural features with variations in the sulfonamide substituents and the presence of a fluorine atom in the target compound.

Compound Description: This compound is part of the N-benzothiazol-2-yl benzamide family and is considered a potential glucokinase activator.

Relevance: Both N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide and 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide contain the benzothiazole core, benzamide linker, and a sulfonamide group. Despite variations in the sulfonamide substituents and the presence of a fluorine atom in the target compound, they share a common structural framework that makes them part of the same chemical class of potential glucokinase activators.

Compound Description: This compound was identified as a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.3 µM. mPGES-1 is an enzyme involved in the inflammatory response, making it a target for developing anti-inflammatory drugs.

Relevance: N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide features the benzothiazole core and sulfonamide group, which are also present in 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Although the latter features a benzamide linker while the former has an acetamide, both share a significant structural similarity, particularly the benzothiazole-sulfonamide motif.

Compound Description: This compound, [18F]FPEB, serves as a highly specific PET radiotracer for the metabotropic glutamate receptor subtype 5 (mGluR5), enabling non-invasive imaging of this receptor in the brain. mGluR5 is implicated in various neurological disorders, making its visualization valuable for research and diagnostics.

Relevance: While 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile does not directly share the core structures of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, it highlights the use of substituted benzonitriles as pharmacologically active compounds targeting central nervous system receptors. This indicates the potential for structural modifications around the benzothiazole core in the target compound to explore its interactions with other neurological targets.

Properties

CAS Number

862807-27-0

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C21H22FN3O3S2

Molecular Weight

447.54

InChI

InChI=1S/C21H22FN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,24,26)

InChI Key

OJMSDHZRWPZYTJ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.